
5-bromo-3-iodo-1-(4-methoxybenzyl)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-iodo-1-(4-methoxybenzyl)-1H-indazole is a complex organic compound characterized by its bromo, iodo, and methoxybenzyl functional groups attached to an indazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-iodo-1-(4-methoxybenzyl)-1H-indazole typically involves multiple steps, starting with the bromination and iodination of indazole derivatives. The bromination can be achieved using bromine in the presence of a catalyst, while iodination can be performed using iodine and an oxidizing agent. The methoxybenzyl group is introduced through a subsequent reaction with 4-methoxybenzyl chloride under basic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-bromo-3-iodo-1-(4-methoxybenzyl)-1H-indazole can be used as a building block for the synthesis of more complex molecules. Its bromo and iodo groups make it a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura coupling.
Biology: In biological research, this compound can be used as a probe to study biological processes. Its iodine atom allows for radiolabeling, making it useful in imaging studies.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural complexity and functional groups make it a candidate for drug design and synthesis.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 5-bromo-3-iodo-1-(4-methoxybenzyl)-1H-indazole exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the intended use of the compound.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-3-iodo-1H-indazole
5-Bromo-1-(4-methoxybenzyl)-1H-indazole
3-Iodo-1-(4-methoxybenzyl)-1H-indazole
Uniqueness: 5-Bromo-3-iodo-1-(4-methoxybenzyl)-1H-indazole is unique due to the presence of both bromo and iodo groups on the indazole core, which provides greater versatility in chemical reactions compared to its similar counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C15H12BrIN2O |
|---|---|
Molekulargewicht |
443.08 g/mol |
IUPAC-Name |
5-bromo-3-iodo-1-[(4-methoxyphenyl)methyl]indazole |
InChI |
InChI=1S/C15H12BrIN2O/c1-20-12-5-2-10(3-6-12)9-19-14-7-4-11(16)8-13(14)15(17)18-19/h2-8H,9H2,1H3 |
InChI-Schlüssel |
AAAZQODWTRKPTP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


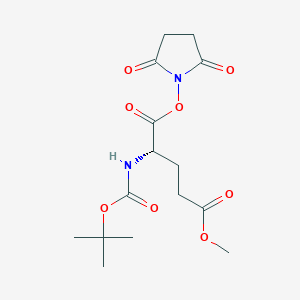
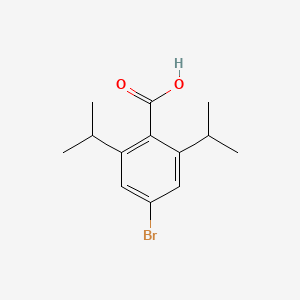
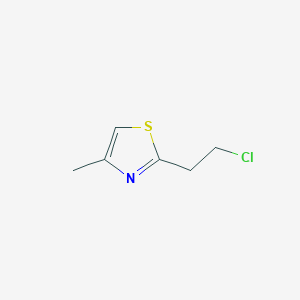
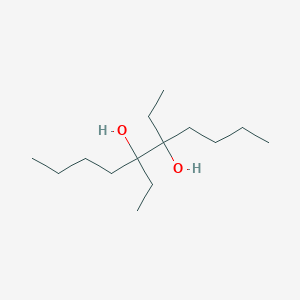
![5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15363465.png)
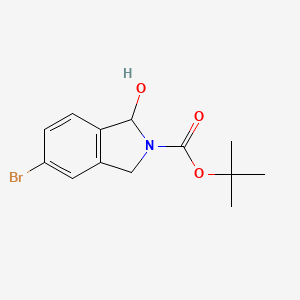
![(2S)-3-(1H-imidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B15363484.png)

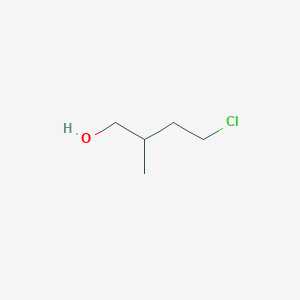
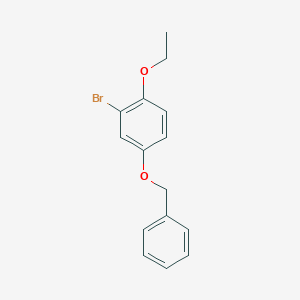

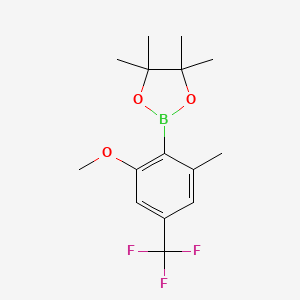
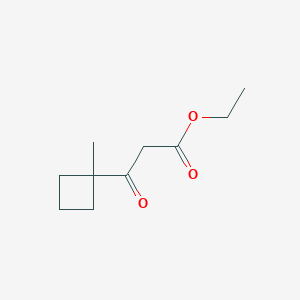
![Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15363550.png)
